molecular formula C5H11NNaS2 B1670784 Sodium diethyldithiocarbamate CAS No. 148-18-5

Sodium diethyldithiocarbamate

Cat. No.: B1670784
CAS No.: 148-18-5
M. Wt: 172.3 g/mol
InChI Key: PFNYKXQYOYYJAU-UHFFFAOYSA-N
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Description

It is a pale yellow, water-soluble salt that is commonly used as a chelating agent for transition metal ions and as a precursor to herbicides and vulcanization reagents . This compound is also known for its applications in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

Sodium diethyldithiocarbamate (DETC) is a versatile compound that acts as a metal chelator and a generator of reactive oxygen species (ROS) . It primarily targets metalloproteinases and superoxide dismutase . These enzymes play crucial roles in various biological processes, including the degradation of the extracellular matrix, an initial step in cancer metastasis and angiogenesis , and the regulation of antioxidant and oxidant effects on cells .

Mode of Action

DETC interacts with its targets by chelating with intracellular metal ions. For instance, the zinc chelation of diethyldithiocarbamate inhibits metalloproteinases . This prevents the degradation of the extracellular matrix, a crucial step in cancer metastasis and angiogenesis . DETC also inhibits superoxide dismutase by chelating with intracellular copper ions . This interaction can have both antioxidant and oxidant effects on cells, depending on the time of administration .

Biochemical Pathways

DETC affects several biochemical pathways. It has been reported to cause mitochondrial damage in Trypanosoma cruzi, as well as disruption in the parasite membrane . DETC also induces the oxidation process of glutathione (GSH), leading to an increase in the concentration of oxyhemoglobin . Furthermore, DETC has been shown to stimulate oxidative stress, as evidenced by an increased level of protein oxidation and lipid peroxidation .

Pharmacokinetics

It is known that detc is the main metabolite of disulfiram, a drug used in the treatment of chronic arsenic poisoning . DETC has been reported to inhibit the nephrotoxicity induced by cisplatin in mice and also affects the organ distribution and excretion of cadmium .

Result of Action

The action of DETC results in various molecular and cellular effects. It has been shown to have antiparasitic activity against different genotypes and forms of Trypanosoma cruzi . DETC also causes an adaptive response of GSH-related enzymes and induces apoptosis . Furthermore, DETC has been reported to have a protective effect against the inhibition of tumor response in rats .

Action Environment

The action, efficacy, and stability of DETC can be influenced by various environmental factors. For instance, the dosage of sodium hypochlorite can significantly affect the degradation rate of DETC . Moreover, industrial or agricultural exposure to DETC may impair hepatic metabolism

Biochemical Analysis

Biochemical Properties

Sodium diethyldithiocarbamate interacts with various enzymes and proteins. It inhibits superoxide dismutase , which can have both antioxidant and oxidant effects on cells . It also reacts with many metal salts to give transition metal dithiocarbamate complexes . The ligands coordinate via the two sulfur atoms .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. It inhibits superoxide dismutase, which can both have antioxidant and oxidant effects on cells, depending on the time of administration . It also has been shown to stimulate oxidative stress, adaptive response of GSH-related enzymes, and apoptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It reacts with many metal salts to give transition metal dithiocarbamate complexes . The ligands coordinate via the two sulfur atoms . Other more complicated bonding modes are known including binding as unidentate ligand and a bridging ligand using one or both sulfur atoms .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed. It was discovered 35 years ago for the specific treatment of nickel carbonyl poisoning . Since then, its therapeutic efficacy has been reported for many disorders .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, the toxicity of this compound in rats was reported after i.p. administration of 1500mg/kg as safe in experimental animals .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been identified as a metabolite of disulfiram . It also has a tendency to inhibit the nephrotoxicity induced by cisplatin in mice and also its effect over the organ distribution and excretion of cadmium .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is highly effective in mobilizing Cd from kidney and spleen, but less effective in removing it from the liver .

Subcellular Localization

It is known that this compound is a chelating agent and can form complexes with various metal ions .

Preparation Methods

Ditiocarb sodium is typically synthesized by treating carbon disulfide with diethylamine in the presence of sodium hydroxide. The reaction can be represented as follows :

CS2+HN(C2H5)2+NaOHNaS2CN(C2H5)2+H2O\text{CS}_2 + \text{HN(C}_2\text{H}_5)_2 + \text{NaOH} \rightarrow \text{NaS}_2\text{CN(C}_2\text{H}_5)_2 + \text{H}_2\text{O} CS2​+HN(C2​H5​)2​+NaOH→NaS2​CN(C2​H5​)2​+H2​O

The compound usually crystallizes from water as the trihydrate NaS2CN(C2H5)2·3H2O. The anhydrous salt and the trihydrate are often used interchangeably .

Chemical Reactions Analysis

Ditiocarb sodium undergoes various chemical reactions, including:

  • 2NaS2CNEt2+I2(S2CNEt2)2+2NaI2 \text{NaS}_2\text{CNEt}_2 + \text{I}_2 \rightarrow (\text{S}_2\text{CNEt}_2)_2 + 2 \text{NaI} 2NaS2​CNEt2​+I2​→(S2​CNEt2​)2​+2NaI

  • Alkylation: : Ditiocarb sodium can be alkylated, even with dichloromethane:

    2NaS2CNEt2+CH2Cl2CH2(S2CNEt2)2+2NaCl2 \text{NaS}_2\text{CNEt}_2 + \text{CH}_2\text{Cl}_2 \rightarrow \text{CH}_2(\text{S}_2\text{CNEt}_2)_2 + 2 \text{NaCl} 2NaS2​CNEt2​+CH2​Cl2​→CH2​(S2​CNEt2​)2​+2NaCl

  • Complex Formation: : Ditiocarb sodium reacts with many metal salts to form transition metal dithiocarbamate complexes. The ligands coordinate via the two sulfur atoms .

Properties

CAS No.

148-18-5

Molecular Formula

C5H11NNaS2

Molecular Weight

172.3 g/mol

IUPAC Name

sodium;N,N-diethylcarbamodithioate

InChI

InChI=1S/C5H11NS2.Na/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);

InChI Key

PFNYKXQYOYYJAU-UHFFFAOYSA-N

Isomeric SMILES

CCN(CC)C(=S)[S-].[Na+]

SMILES

CCN(CC)C(=S)[S-].[Na+]

Canonical SMILES

CCN(CC)C(=S)S.[Na]

Appearance

Solid powder

Color/Form

Crystals from ethanol
Yellow to green liquid at 20 °C and 1013 hPa (solution in water)

density

1.1 at 68 °F (NTP, 1992) - Denser than water;  will sink
1.1 g/cu cm at 20 °C/20 °C
Relative density (water = 1): 1.1

melting_point

203 °F (NTP, 1992)
95 °C
90-102 °C

148-18-5

physical_description

Sodium diethyldithiocarbamate appears as odorless white or slightly brown or slightly pink crystals. (NTP, 1992)
Crystals;  [ICSC]
WHITE CRYSTALS.

Pictograms

Irritant; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

147-84-2 (Parent)

shelf_life

Stable under recommended storage conditions. /Sodium diethyldithiocarbamate trihydrate/
Aqueous solutions decompose slowly.

solubility

greater than or equal to 100 mg/mL at 57 °F (NTP, 1992)
Soluble in water
Soluble in alcohol
Solubility in water: soluble

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ammonium Salt Ditiocarb
Bismuth Salt Ditiocarb
Diethylcarbamodithioic Acid
Diethyldithiocarbamate
Diethyldithiocarbamate, Sodium
Diethyldithiocarbamate, Zinc
Diethyldithiocarbamic Acid
Dithiocarb
Ditiocarb
Ditiocarb Sodium
Ditiocarb, Ammonium Salt
Ditiocarb, Bismuth Salt
Ditiocarb, Lead Salt
Ditiocarb, Potassium Salt
Ditiocarb, Sodium Salt
Ditiocarb, Sodium Salt, Trihydrate
Ditiocarb, Tin(4+) Salt
Ditiocarb, Zinc Salt
Imuthiol
Lead Salt Ditiocarb
Potassium Salt Ditiocarb
Sodium Diethyldithiocarbamate
Sodium Salt Ditiocarb
Sodium, Ditiocarb
Thiocarb
Zinc Diethyldithiocarbamate
Zinc Salt Ditioca

vapor_density

5.9 (NTP, 1992) - Heavier than air;  will sink (Relative to Air)
5.9 (Air = 1)
Relative vapor density (air = 1): 5.9

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium diethyldithiocarbamate
Customer
Q & A

Q1: How does sodium diethyldithiocarbamate interact with metals?

A1: this compound forms lipophilic chelates with various metals, including nickel, cadmium, copper, and manganese. [, , , ] This chelation occurs through the formation of stable four-membered ring complexes. []

Q2: How does this chelation affect the distribution of metals in biological systems?

A2: The lipophilic nature of the metal-diethyldithiocarbamate complexes facilitates their transport across cellular membranes, including those in the gills, intestines, and placenta. [, , ] This can lead to increased uptake of certain metals in tissues, as observed with nickel and cadmium in animal studies. [, ]

Q3: What are the downstream effects of this compound's interaction with copper?

A3: this compound can inhibit dopamine-beta-hydroxylase by chelating copper, which is a cofactor for this enzyme. [, ] This inhibition can impact catecholamine metabolism and has been linked to developmental anomalies in mice embryos. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C5H10NS2Na, and its molecular weight is 171.27 g/mol.

Q5: How does this compound perform as a corrosion inhibitor?

A5: this compound acts as a corrosion inhibitor for metals like N80 steel in acidic environments. [] Its effectiveness is influenced by factors like concentration, pH, and the presence of other chemicals. [, ]

Q6: What is the role of this compound in chemical synthesis?

A6: this compound serves as an activator in Michael addition reactions, particularly in carbohydrate chemistry. [] It facilitates the addition of various nucleophiles to 2-nitroglycals, leading to the formation of thioglycosides with high stereoselectivity. []

Q7: How has computational chemistry been used to study this compound?

A7: Density Functional Theory (DFT) calculations have been employed to study the interaction of this compound with transition metals like chromium and iron. [] These calculations provide insights into the stability and dissociation energies of metal-DDC complexes, aiding in understanding their formation and behavior. []

Q8: What is the impact of this compound on the immune system?

A8: this compound exhibits immunomodulatory properties. It has been shown to enhance macrophage activity and boost specific T cell responses in mice, suggesting potential for enhancing immune responses. []

Q9: Are there any concerns regarding the toxicity of this compound?

A9: While this compound shows promising activities, toxicological considerations are crucial. Studies in rats revealed potential nephrotoxicity associated with repeated administration of cisplatin, which could be mitigated by this compound and other protective measures. []

Q10: What analytical techniques are commonly used to detect and quantify this compound?

A10: Several analytical methods are available for studying this compound. High-performance liquid chromatography (HPLC) is frequently employed to determine its concentration, while spectroscopic techniques like UV-Vis spectroscopy provide insights into its complexation behavior. [, , ]

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